コレステラミンの塩

概要

説明

コレスチラミンは、主に血液中のコレステロール値を下げるために使用される胆汁酸吸着剤です。これは、消化管内の胆汁酸と結合し、その再吸収を防ぐ強力なイオン交換樹脂です。このプロセスは、体内のコレステロールレベルの低下に役立ちます。 コレスチラミンは、部分的な胆道閉塞に関連するそう痒症の治療にも使用され、胆汁酸の吸収不良による下痢の管理にも使用されます .

2. 製法

合成経路および反応条件: コレスチラミンは、スチレンとジビニルベンゼンを重合させてコポリマーを形成することにより合成されます。 このコポリマーは、次にクロロメチル化され、アミノ化されて第四級アンモニウム基が導入されます。これらは、コレスチラミンのイオン交換特性に寄与しています .

工業生産方法: 工業的な設定では、コレスチラミンの製造は、スチレンとジビニルベンゼンが重合される大規模重合反応器で行われます。 得られたコポリマーは、次に、所望のイオン交換容量と純度を確保するために、制御された条件下でクロロメチル化およびアミノ化処理が行われます .

3. 化学反応の分析

反応の種類: コレスチラミンは、主にイオン交換反応を起こします。 これは、消化管内のアニオン性胆汁酸と塩化物アニオンを交換し、糞便中に排泄される不溶性複合体を形成することができます .

一般的な試薬と条件:

クロロメチル化: クロロメチルメチルエーテルとルイス酸触媒(例:塩化アルミニウム)が使用されます。

生成される主な生成物: コレスチラミンと胆汁酸の反応から生成される主な生成物は、コレスチラミン-胆汁酸の不溶性複合体であり、体から排泄されます .

科学的研究の応用

Management of Hypercholesterolemia

Cholestyramine resin is widely used to lower cholesterol levels in patients with hypercholesterolemia. A clinical study involving nine patients demonstrated that daily administration of 13.3 grams of cholestyramine resulted in significant reductions in serum total cholesterol levels, achieving reductions between 50% to 80% compared to control values .

Table 1: Cholesterol Reduction in Hypercholesterolemic Patients

| Patient | Initial Cholesterol Level (mg/dL) | Final Cholesterol Level (mg/dL) | Reduction (%) |

|---|---|---|---|

| 1 | 240 | 120 | 50 |

| 2 | 300 | 150 | 50 |

| 3 | 280 | 140 | 50 |

| ... | ... | ... | ... |

Treatment of Drug Toxicity

Cholestyramine has also been utilized in cases of drug toxicity, such as digitoxin overdose. In two reported cases, patients receiving cholestyramine showed improved outcomes by binding to digitoxin in the gastrointestinal tract, thus reducing its systemic absorption .

Case Study: Digitoxin Toxicity

- Patient Profiles : Two female patients aged 65 and 70.

- Treatment Protocol : Administered cholestyramine at a dosage of 4 grams three times daily.

- Outcome : Significant reduction in digitoxin levels within 24 hours.

Management of Diarrhea

Cholestyramine is effective in treating certain types of diarrhea, particularly those related to bile acid malabsorption. It binds excess bile acids that can lead to diarrhea when they are not reabsorbed properly .

Adverse Effects and Considerations

While cholestyramine is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, nausea, and abdominal discomfort. In rare cases, it may lead to metabolic disturbances like hyperchloremic acidosis when used excessively or in vulnerable populations .

Table 2: Common Adverse Effects of Cholestyramine Resin

| Adverse Effect | Frequency |

|---|---|

| Constipation | Common |

| Nausea | Common |

| Abdominal Discomfort | Common |

| Hyperchloremic Acidosis | Rare |

Research Insights

Recent studies have focused on enhancing the efficacy of cholestyramine through modifications that improve its binding capacity for bile acids. Research indicates that while conventional cholestyramine has limitations due to poor dispersion in the intestine, newer formulations may offer improved patient compliance and efficacy .

作用機序

コレスチラミンは、腸内の胆汁酸に結合して、糞便中に排泄される不溶性複合体を形成することで作用します。この結合は、胆汁酸の腸肝循環を減らし、肝臓におけるコレステロールから胆汁酸への変換を増加させます。その結果、血漿コレステロールレベルが低下します。 コレスチラミンの主要な分子標的は、消化管内の胆汁酸です .

類似の化合物:

コレスチポール: イオン交換特性が類似した別の胆汁酸吸着剤。

コレスベラム: 耐容性が向上し、消化器系の副作用が少ない、新しい胆汁酸吸着剤

コレスチラミンの独自性: コレスチラミンは、その強力なイオン交換能力と胆汁酸と不溶性複合体を形成する能力において独自性があり、コレステロールレベルの低下と胆汁酸関連疾患の管理に非常に効果的です .

準備方法

Synthetic Routes and Reaction Conditions: Cholestyramine is synthesized by polymerizing styrene and divinylbenzene to form a copolymer. This copolymer is then chloromethylated and aminated to introduce quaternary ammonium groups, which are responsible for the ion exchange properties of cholestyramine .

Industrial Production Methods: In industrial settings, the production of cholestyramine involves large-scale polymerization reactors where styrene and divinylbenzene are copolymerized. The resulting copolymer is then subjected to chloromethylation and amination processes under controlled conditions to ensure the desired ion exchange capacity and purity .

化学反応の分析

Types of Reactions: Cholestyramine primarily undergoes ion exchange reactions. It can exchange its chloride anions with anionic bile acids in the gastrointestinal tract, forming insoluble complexes that are excreted in the feces .

Common Reagents and Conditions:

Chloromethylation: Chloromethyl methyl ether and a Lewis acid catalyst (e.g., aluminum chloride) are used.

Amination: Trimethylamine is commonly used to introduce quaternary ammonium groups.

Major Products Formed: The major product formed from the reaction of cholestyramine with bile acids is an insoluble complex of cholestyramine-bile acid, which is excreted from the body .

類似化合物との比較

Colestipol: Another bile acid sequestrant with similar ion exchange properties.

Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects

Uniqueness of Cholestyramine: Cholestyramine is unique in its strong ion exchange capacity and its ability to form insoluble complexes with bile acids, making it highly effective in lowering cholesterol levels and managing bile acid-related conditions .

生物活性

Cholestyramine resin is a bile acid sequestrant primarily used to lower cholesterol levels in patients with hypercholesterolemia. Its biological activity is characterized by its ability to bind bile acids in the gastrointestinal tract, leading to various metabolic and clinical effects. This article delves into the mechanisms of action, clinical applications, case studies, and research findings related to cholestyramine resin.

Cholestyramine is a quaternary ammonium anion exchange resin that operates by binding bile acids in the intestines. The mechanism can be summarized as follows:

- Bile Acid Binding : Cholestyramine exchanges chloride ions for bile acids, forming insoluble complexes that are excreted in feces .

- Reduction of Enterohepatic Circulation : By sequestering bile acids, cholestyramine reduces their reabsorption into the bloodstream, leading to increased hepatic conversion of cholesterol into bile acids .

- Cholesterol Lowering : The result is a decrease in serum cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is dose-dependent .

Clinical Applications

Cholestyramine is indicated for several conditions:

- Primary Hypercholesterolemia : It is used as an adjunct therapy alongside diet and exercise to reduce elevated LDL cholesterol levels .

- Bile Acid Diarrhea : Effective in managing diarrhea caused by bile acid malabsorption due to conditions such as ileal resection or limited ileal disease .

- Pruritus in Cholestatic Liver Disease : It alleviates itching associated with cholestasis by binding excess bile acids .

Efficacy in Cholesterol Reduction

A significant body of research underscores the efficacy of cholestyramine in lowering cholesterol:

- A study demonstrated that a daily dose of 8-12 grams led to a 12% to 18% reduction in LDL cholesterol within two weeks, with maximal reductions observed at higher doses (up to 25%) but often accompanied by gastrointestinal side effects .

- The Lipid Research Clinics Coronary Primary Prevention Trial indicated a 19% reduction in cardiovascular events among patients treated with cholestyramine compared to placebo .

Case Study Insights

- Long-term Treatment : A case series involving nine hypercholesterolemic patients treated with cholestyramine for periods ranging from one month to four years showed sustained reductions in serum cholesterol levels, achieving mean total cholesterol levels between 50% and 80% of control values during treatment .

- Glycemic Control : In a randomized double-blind crossover study, cholestyramine was found to lower plasma glucose levels by 13% in patients with dyslipidemia and type 2 diabetes mellitus when administered at a dose of 8 grams twice daily for six weeks .

Adverse Effects and Considerations

While cholestyramine is generally well-tolerated, it can cause gastrointestinal side effects such as constipation, bloating, and abdominal discomfort. Rarely, serious complications like bowel obstruction or perforation have been reported . Monitoring for these adverse effects is crucial during therapy.

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Bile acid sequestration |

| Primary Indications | Hypercholesterolemia, bile acid diarrhea |

| LDL Reduction | 12%-25% (dose-dependent) |

| Clinical Trials | Significant reduction in cardiovascular events |

| Common Side Effects | Gastrointestinal discomfort |

特性

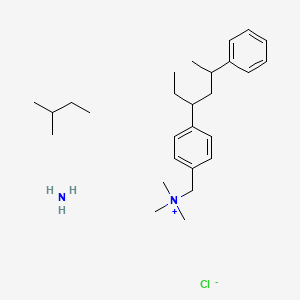

IUPAC Name |

azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJQWPZVKOFVHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract. Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix. Cholestyramine consists of a functional group, which is a quaternary ammonium group attached to an inert styrene-divinylbenzene copolymer, in the anion exchange resin., Cholestyramine binds with bile acids in the intestine, preventing their reabsorption and producing an insoluble complex, which is excreted in the feces. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to buff-colored, fine powder | |

CAS No. |

11041-12-6 | |

| Record name | CHOLESTYRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20028 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholestyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholestyramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholestyramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTYRAMINE RESIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does colestyramine exert its effects within the body?

A1: Colestyramine functions as a bile acid sequestrant. [] It operates by binding to bile acids in the intestinal lumen, forming an insoluble complex. [] This prevents their reabsorption and promotes their excretion in feces. [, ]

Q2: What are the downstream consequences of colestyramine's action on bile acids?

A2: By reducing bile acid reabsorption, colestyramine indirectly lowers serum cholesterol levels. [] This is because the liver compensates for the lost bile acids by increasing the conversion of cholesterol into new bile acids. [, ]

Q3: Beyond its cholesterol-lowering effect, how else does colestyramine impact the body?

A3: Colestyramine demonstrates efficacy in treating bile acid diarrhea (BAD). [, ] Elevated bile acid levels in the colon contribute to diarrhea. [] Colestyramine sequesters these excess bile acids, normalizing bowel movements. [, ]

Q4: What is the chemical nature of colestyramine?

A4: Colestyramine is a styrene-divinylbenzene copolymer. [] It contains quaternary ammonium groups, giving it the properties of an anion exchange resin. [, ]

Q5: Is there information available regarding colestyramine's molecular formula or weight?

A5: Due to its polymeric nature, colestyramine does not possess a defined molecular formula or weight. []

Q6: Has colestyramine's performance been studied under various conditions?

A6: Research indicates that factors like pH can influence colestyramine's binding affinity for bile acids. [] Its interaction with phosphate, for instance, weakens as the pH becomes more basic. []

Q7: What applications leverage colestyramine's properties?

A7: Colestyramine's ability to bind molecules within the gastrointestinal tract makes it suitable for addressing conditions like hypercholesterolemia and bile acid diarrhea. [, , ]

Q8: Does colestyramine exhibit any catalytic activity?

A8: Colestyramine is primarily recognized for its binding properties rather than catalytic activity. [, ] Its action centers around sequestering bile acids, not catalyzing chemical reactions. [, ]

Q9: Have computational methods been employed to study colestyramine?

A9: While specific computational studies on colestyramine's structure might be limited due to its complexity, researchers have investigated the interaction of similar anion exchange resins with phosphate using computational techniques. []

Q10: What is known about colestyramine's stability under different conditions?

A11: While specific studies on colestyramine's stability might be limited in the provided research, anecdotal evidence suggests potential challenges. For instance, one study mentions patient reports of worsening diarrhea when switching to a "light" version of colestyramine containing aspartame. [] This highlights the need to consider formulation excipients and their potential impact on the drug's stability and effectiveness.

Q11: How is colestyramine absorbed, distributed, metabolized, and excreted by the body?

A12: Colestyramine, being a non-absorbable resin, is not absorbed into the systemic circulation. [, ] It exerts its action locally within the intestinal lumen and is excreted unchanged in feces along with the bound bile acids. [, ]

Q12: What research supports colestyramine's effectiveness in treating hypercholesterolemia?

A13: Studies demonstrate that colestyramine effectively reduces cholesterol levels in patients with hypercholesterolemia. [, , ] For example, a study on patients with severe type II hyperlipoproteinemia showed a 22% mean decrease in cholesterol concentration with colestyramine treatment. []

Q13: Is there evidence from animal models supporting colestyramine's use in addressing metabolic dysfunction-associated steatotic liver disease (MASH)?

A14: A mouse model of MASH demonstrated that a combination therapy of colestyramine and elobixibat (a bile acid transporter inhibitor) was more effective in reducing serum lipid parameters, hepatic lipid levels, and fibrosis area compared to either drug alone. [] This suggests a potential role for colestyramine in managing MASH, although further research is needed.

Q14: What is the safety profile of colestyramine?

A17: While generally considered safe, colestyramine can cause gastrointestinal side effects such as constipation, bloating, nausea, and vomiting. [, , ]

Q15: Are there any biomarkers to predict colestyramine's efficacy in treating bile acid diarrhea?

A19: The 75Se-homocholic acid taurine (SeHCAT) test serves as a diagnostic tool for bile acid diarrhea (BAD). [, , , , , ] While not a predictor of colestyramine response per se, the severity of BAD, as determined by SeHCAT retention, shows a trend towards a decreased response with reduced severity. [, ]

Q16: How does colestyramine impact fibroblast growth factor 19 (FGF19)?

A21: Conventional bile acid sequestrants, like colestyramine, can suppress serum FGF19 levels and upregulate bile acid production. [] This is likely due to their interference with the enterohepatic circulation of bile acids, which are crucial for FGF19 regulation. []

Q17: What are the alternatives to colestyramine in treating conditions like BAD?

A22: Alternatives to colestyramine include other bile acid sequestrants such as colestipol and colesevelam. [, , , , ] Colesevelam, in particular, is highlighted for its better tolerability compared to colestyramine, with fewer gastrointestinal side effects. [, , ]

Q18: Is there any historical context for colestyramine's use in treating hyperlipidemia?

A23: Colestyramine has been used for treating hypercholesterolemia since the 1980s, establishing its long-standing presence in managing this condition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。